molecular formula C16H23NO2 B13948783 Methyl 3-(1-benzylpiperidin-2-yl)propanoate

Methyl 3-(1-benzylpiperidin-2-yl)propanoate

Cat. No.: B13948783
M. Wt: 261.36 g/mol
InChI Key: RIUSHAYKEUJVRM-UHFFFAOYSA-N
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Description

Methyl 3-(1-benzylpiperidin-2-yl)propanoate: is an organic compound with the molecular formula C16H23NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-benzylpiperidin-2-yl)propanoate typically involves the reaction of 1-benzylpiperidine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the piperidine nitrogen to the acrylate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(1-benzylpiperidin-2-yl)propanoate can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, such as secondary amines.

    Substitution: It can participate in substitution reactions, where functional groups on the piperidine ring or the ester moiety are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry: Methyl 3-(1-benzylpiperidin-2-yl)propanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of piperidine-based drugs.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure can be modified to create derivatives with enhanced biological activity or reduced toxicity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(1-benzylpiperidin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

  • Methyl 3-(2-methylpiperidin-1-yl)propanoate
  • Methyl 3-(1-piperidinyl)propanoate
  • Methyl 3-(1H-pyrrol-2-yl)propanoate

Comparison: Methyl 3-(1-benzylpiperidin-2-yl)propanoate is unique due to the presence of the benzyl group attached to the piperidine ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, the benzyl group may enhance the compound’s lipophilicity, affecting its ability to cross biological membranes and interact with molecular targets.

Properties

IUPAC Name

methyl 3-(1-benzylpiperidin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-19-16(18)11-10-15-9-5-6-12-17(15)13-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUSHAYKEUJVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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